Cas no 1337367-71-1 (3-(2-bromo-4-fluorophenyl)methylpiperidine)

3-(2-bromo-4-fluorophenyl)methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(2-bromo-4-fluorophenyl)methylpiperidine
- Piperidine, 3-[(2-bromo-4-fluorophenyl)methyl]-
- 3-(2-Bromo-4-fluorobenzyl)piperidine
- CS-0304665
- EN300-1914119
- AKOS013477141
- 1337367-71-1
- 3-[(2-bromo-4-fluorophenyl)methyl]piperidine
-
- Inchi: 1S/C12H15BrFN/c13-12-7-11(14)4-3-10(12)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2
- InChI Key: LPWUBPXOZJYRHP-UHFFFAOYSA-N
- SMILES: N1CCCC(CC2=CC=C(F)C=C2Br)C1
Computed Properties
- Exact Mass: 271.03719g/mol
- Monoisotopic Mass: 271.03719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.352±0.06 g/cm3(Predicted)
- Boiling Point: 324.7±22.0 °C(Predicted)
- pka: 10.18±0.10(Predicted)
3-(2-bromo-4-fluorophenyl)methylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914119-5.0g |
3-[(2-bromo-4-fluorophenyl)methyl]piperidine |
1337367-71-1 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1914119-0.1g |
3-[(2-bromo-4-fluorophenyl)methyl]piperidine |
1337367-71-1 | 0.1g |
$741.0 | 2023-09-17 | ||
Enamine | EN300-1914119-0.25g |
3-[(2-bromo-4-fluorophenyl)methyl]piperidine |
1337367-71-1 | 0.25g |
$774.0 | 2023-09-17 | ||
Enamine | EN300-1914119-5g |
3-[(2-bromo-4-fluorophenyl)methyl]piperidine |
1337367-71-1 | 5g |
$2443.0 | 2023-09-17 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375335-250mg |
3-(2-Bromo-4-fluorobenzyl)piperidine |
1337367-71-1 | 98% | 250mg |
¥25225.00 | 2024-08-09 | |
Enamine | EN300-1914119-2.5g |
3-[(2-bromo-4-fluorophenyl)methyl]piperidine |
1337367-71-1 | 2.5g |
$1650.0 | 2023-09-17 | ||
Enamine | EN300-1914119-0.5g |
3-[(2-bromo-4-fluorophenyl)methyl]piperidine |
1337367-71-1 | 0.5g |
$809.0 | 2023-09-17 | ||
Enamine | EN300-1914119-10.0g |
3-[(2-bromo-4-fluorophenyl)methyl]piperidine |
1337367-71-1 | 10g |
$5037.0 | 2023-06-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375335-500mg |
3-(2-Bromo-4-fluorobenzyl)piperidine |
1337367-71-1 | 98% | 500mg |
¥30348.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1375335-100mg |
3-(2-Bromo-4-fluorobenzyl)piperidine |
1337367-71-1 | 98% | 100mg |
¥25975.00 | 2024-08-09 |
3-(2-bromo-4-fluorophenyl)methylpiperidine Related Literature
-
Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
-
3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
Additional information on 3-(2-bromo-4-fluorophenyl)methylpiperidine
Introduction to 3-(2-bromo-4-fluorophenyl)methylpiperidine (CAS No. 1337367-71-1)
3-(2-bromo-4-fluorophenyl)methylpiperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1337367-71-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of piperidine derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of 3-(2-bromo-4-fluorophenyl)methylpiperidine, particularly the presence of a bromo and fluoro substituent on the aromatic ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The molecular structure of 3-(2-bromo-4-fluorophenyl)methylpiperidine consists of a piperidine ring linked to a benzyl moiety, where the benzene ring is substituted with bromine at the 2-position and fluorine at the 4-position. This specific arrangement of substituents enhances the compound's ability to interact with biological targets, such as enzymes and receptors, which is crucial for its pharmacological efficacy. The bromo group, in particular, is known to increase metabolic stability and binding affinity, while the fluoro substituent can modulate lipophilicity and metabolic pathways.
In recent years, there has been a surge in research focused on developing novel piperidine-based compounds for various therapeutic indications. The versatility of piperidine derivatives makes them attractive for designing molecules with improved pharmacokinetic profiles and reduced side effects. Among these derivatives, 3-(2-bromo-4-fluorophenyl)methylpiperidine has emerged as a promising candidate due to its unique structural attributes. Studies have demonstrated its potential in inhibiting certain kinases and other enzymes involved in cancer progression, making it a subject of intense investigation in oncology research.
One of the most compelling aspects of 3-(2-bromo-4-fluorophenyl)methylpiperidine is its role as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged its structural framework to develop novel inhibitors targeting specific disease pathways. For instance, preliminary studies suggest that derivatives of this compound may exhibit potent activity against certain forms of resistant cancers by interfering with critical signaling cascades. The bromo and fluoro substituents play a pivotal role in fine-tuning the compound's interactions with biological targets, thereby enhancing its therapeutic potential.
The synthesis of 3-(2-bromo-4-fluorophenyl)methylpiperidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of 2-bromo-4-fluorobenzyl halides, which are then coupled with piperidine derivatives using palladium-catalyzed cross-coupling reactions. These synthetic strategies highlight the importance of advanced catalytic methods in modern drug discovery, enabling the efficient construction of complex molecular architectures.
From a medicinal chemistry perspective, 3-(2-bromo-4-fluorophenyl)methylpiperidine represents an excellent example of how structural modifications can significantly influence biological activity. The combination of electronic and steric effects introduced by the bromo and fluoro groups allows for fine-tuning of pharmacokinetic properties such as solubility, permeability, and metabolic stability. This balance is critical for developing drugs that not only exhibit high efficacy but also possess favorable pharmacokinetic profiles, reducing the likelihood of adverse effects.
Recent advancements in computational chemistry have further enhanced our understanding of how 3-(2-bromo-4-fluorophenyl)methylpiperidine interacts with biological targets at the molecular level. Molecular docking studies have revealed that this compound can bind tightly to specific pockets on enzymes and receptors, suggesting its potential as a lead compound for drug development. These computational insights have guided experimental efforts, enabling researchers to design analogs with improved binding affinities and selectivity.
The future prospects for 3-(2-bromo-4-fluorophenyl)methylpiperidine are promising, with ongoing research exploring its applications in treating neurological disorders, inflammatory diseases, and infectious diseases. Its unique structural features make it a versatile scaffold for generating novel therapeutics that address unmet medical needs. As our understanding of disease mechanisms continues to evolve, compounds like 3-(2-bromo-4-fluorophenyl)methylpiperidine will play an increasingly important role in developing next-generation pharmaceutical agents.
In conclusion,3-(2-bromo-4-fluorophenyl)methylpiperidine (CAS No. 1337367-71-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents enhances its interaction with biological targets, making it a valuable tool for drug discovery. As research progresses, this compound is expected to contribute to advancements across multiple therapeutic areas, offering hope for innovative treatments in medicine.
1337367-71-1 (3-(2-bromo-4-fluorophenyl)methylpiperidine) Related Products
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)




